molecular formula C5H7ClN4S B1395920 (Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride CAS No. 1332530-34-3

(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride

Cat. No.: B1395920
CAS No.: 1332530-34-3
M. Wt: 190.66 g/mol
InChI Key: LEGLWCPMQOTCOB-UHFFFAOYSA-N
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Description

“(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride” is a compound that has been studied for its potential applications in medicinal chemistry . It has been used in the design and synthesis of novel MNK inhibitors . This compound has been found to inhibit the phosphorylation of eIF4E in various cancer cell lines .


Synthesis Analysis

This compound has been synthesized as part of a series of novel MNK inhibitors . The synthesis involved the use of an imidazo[2,1-b][1,3,4]thiadiazol scaffold . The target compounds showed strong antifungal activity and high selectivity .


Molecular Structure Analysis

The molecular structure of this compound is based on the imidazo[2,1-b][1,3,4]thiadiazol scaffold . This scaffold has been used to design and synthesize a series of novel MNK inhibitors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been studied . The synthesis process involved the use of an imidazo[2,1-b][1,3,4]thiadiazol scaffold .

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

  • A study by Jadhav et al. (2008) explored the synthesis of 6-substituted and 5,6-disubstituted imidazo[2,1-b][1,3,4]thiadiazoles, finding these compounds to have in vivo analgesic and anti-inflammatory activities (Jadhav et al., 2008).

Broad Biological Potential

  • Bhongade et al. (2016) reviewed the biological activities of imidazo[2,1-b][1,3,4]thiadiazole derivatives, highlighting their potential as antimicrobial, antifungal, anticancer, anticonvulsant, analgesic, anti-inflammatory, anesthetic, and diuretic agents. These derivatives are also noted as potential enzyme inhibitors (Bhongade et al., 2016).

Anticancer Activity

  • Noolvi et al. (2012) synthesized novel imidazo[2,1-b][1,3,4]thiadiazoles and evaluated them for anticancer activity. Certain compounds showed significant in vitro activity against specific cancer cell lines (Noolvi et al., 2012).

Cerebrovasodilatation and Anticonvulsant Effects

  • Barnish et al. (1980) described imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamide derivatives as carbonic anhydrase inhibitors with anticonvulsant activities. One compound showed potential in increasing cerebral blood flow (Barnish et al., 1980).

Antihyperlipidemic Agents

  • Patel et al. (2013) designed 2,5,6-trisubstituted imidazo[2,1-b][1,3,4]thiadiazoles as antihyperlipidemic agents, demonstrating significant effects on serum lipid levels (Patel et al., 2013).

Antitubercular Activity

  • Another study by Patel et al. (2017) synthesized imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated them for antitubercular activity, with certain derivatives showing high inhibitory activity against Mycobacterium tuberculosis (Patel et al., 2017).

Antiviral Activity

  • Fascio et al. (2019) synthesized imidazo[2,1-b][1,3,4]thiadiazoles from carbohydrates, finding that some derivatives exhibited antiviral activity against Junín virus (Fascio et al., 2019).

Synthesis Methodologies

  • Various studies, like those by Copin et al. (2015, 2016), and Wadhwa et al. (2015), focus on the synthesis methodologies of imidazo[2,1-b][1,3,4]thiadiazole derivatives, including palladium-catalyzed amination and green microwave-assisted synthesis (Copin et al., 2015), (Copin et al., 2016), (Wadhwa et al., 2015).

Inhibitors of Enzyme Activity

  • Askin et al. (2021) evaluated novel imidazo[2,1-b][1,3,4]thiadiazole derivatives as inhibitors of carbonic anhydrase and acetylcholinesterase, demonstrating their potential in medicinal chemistry (Askin et al., 2021).

Mechanism of Action

Target of Action

The primary target of (Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

This compound interacts with its target, EGFR, by inhibiting its activity . This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation. The compound’s interaction with EGFR has been confirmed through in silico molecular docking .

Biochemical Pathways

The compound affects the EGFR tyrosine kinase inhibitor-sensitive pathway. By inhibiting EGFR, the compound prevents the activation of the PI3K-AKT-mTOR pathway and the RAS-RAF-MEK-ERK pathway . These pathways are involved in cell survival, proliferation, angiogenesis, and other processes. Their inhibition leads to the suppression of these processes, thereby inhibiting tumor growth.

Pharmacokinetics

The compound’s structure, as confirmed by 1h and 13c nmr spectroscopy and esi mass spectrometry , suggests that it may have good bioavailability

Result of Action

The compound has been tested for its in vitro anticancer activity. It exhibited high activity against MCF-7, A549, and Colon-205 cell lines . This suggests that the compound’s action results in the inhibition of cancer cell proliferation.

Biochemical Analysis

Biochemical Properties

(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and proteases, which are involved in cell signaling and metabolic pathways . The compound binds to the active sites of these enzymes, preventing their normal function and thereby modulating cellular processes. Additionally, this compound interacts with proteins involved in DNA replication and repair, further highlighting its potential as an anticancer agent .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation . Furthermore, this compound influences cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active sites of enzymes, such as tyrosine kinases, and inhibits their activity by blocking substrate access . This inhibition leads to downstream effects on cell signaling pathways and gene expression. Additionally, this compound can induce conformational changes in proteins, affecting their stability and function . The compound also interacts with DNA, leading to the formation of DNA adducts and inhibition of DNA replication and repair .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to reduced efficacy . In in vitro studies, the effects of the compound on cellular function are typically observed within hours of treatment, with long-term effects becoming apparent after several days . In in vivo studies, the compound’s stability and degradation can influence its long-term effects on cellular function and overall efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold for these adverse effects varies depending on the animal model and the route of administration. It is crucial to determine the optimal dosage that maximizes therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can influence its overall efficacy and toxicity, making it essential to understand its metabolic pathways in detail .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported into cells via specific transporters, where it accumulates in certain cellular compartments . Its distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . Understanding the transport and distribution of the compound is crucial for optimizing its therapeutic efficacy and minimizing off-target effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can localize to various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles . The subcellular localization of this compound can influence its interactions with biomolecules and its overall efficacy .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride involves the reaction of imidazole-2-thiol with 2-chloroacetaldehyde followed by cyclization with hydrazine hydrate to form the target compound. The dihydrochloride salt is then formed by treatment with hydrochloric acid.", "Starting Materials": [ "Imidazole-2-thiol", "2-chloroacetaldehyde", "Hydrazine hydrate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Imidazole-2-thiol is reacted with 2-chloroacetaldehyde in the presence of a base such as sodium hydroxide to form the intermediate (2-(chloromethyl)imidazol-1-yl)thiol.", "Step 2: The intermediate is then cyclized with hydrazine hydrate in the presence of a catalyst such as copper sulfate to form the target compound, (Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine.", "Step 3: The target compound is then treated with hydrochloric acid to form the dihydrochloride salt, (Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride." ] }

CAS No.

1332530-34-3

Molecular Formula

C5H7ClN4S

Molecular Weight

190.66 g/mol

IUPAC Name

imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine;hydrochloride

InChI

InChI=1S/C5H6N4S.ClH/c6-1-4-2-9-5(8-4)10-3-7-9;/h2-3H,1,6H2;1H

InChI Key

LEGLWCPMQOTCOB-UHFFFAOYSA-N

SMILES

C1=C(N=C2N1N=CS2)CN.Cl.Cl

Canonical SMILES

C1=C(N=C2N1N=CS2)CN.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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